Human In Vivo Gonadotropin and Testosterone Suppression vs. Cetrorelix and Antide
The 4F-antagonist demonstrates rapid, dose-dependent suppression of the pituitary-gonadal axis in normal men. A single subcutaneous dose of 80 µg/kg reduced serum LH by 41.6 ± 5.4% and testosterone by 55.6 ± 10.5% [1]. At 320 µg/kg, testosterone suppression reached 76.0 ± 6.0% and remained low for at least 18 hours [1]. In contrast, the well-characterized antagonist Cetrorelix (SB-75) requires continuous infusion or higher doses to achieve comparable suppression, and Antide, while potent, exhibits a slower onset of action in human studies [2].
| Evidence Dimension | In vivo suppression of serum testosterone in normal men |
|---|---|
| Target Compound Data | 76.0 ± 6.0% reduction at 320 µg/kg dose |
| Comparator Or Baseline | Cetrorelix (SB-75): Not specified in comparable single-dose study; Antide: Not specified for human acute suppression |
| Quantified Difference | Target compound achieves >75% testosterone suppression within 18h of a single subcutaneous injection. Comparable data for Antide and Cetrorelix are not available for this acute, single-dose human model, highlighting a key evidence gap for those compounds. |
| Conditions | Single subcutaneous dose in normal men (n=6); serum measured over 18h |
Why This Matters
This demonstrates a rapid and profound suppression of the male reproductive axis with a single injection, a critical parameter for both clinical research applications and for researchers developing acute intervention models.
- [1] Pavlou, S. N., Debold, C. R., Island, D. P., Wakefield, G., Rivier, J., Vale, W., & Rabin, D. (1986). Single Subcutaneous Doses of a Luteinizing Hormone-Releasing Hormone Antagonist Suppress Serum Gonadotropin and Testosterone Levels in Normal Men. The Journal of Clinical Endocrinology & Metabolism, 63(2), 303–308. View Source
- [2] Klingmüller, D., Schepke, M., Enzweiler, C., & Bidlingmaier, F. (1993). Hormonal responses to the new potent GnRH antagonist Cetrorelix (SB-75) in normal men. Clinical Endocrinology, 38(5), 525-530. View Source
